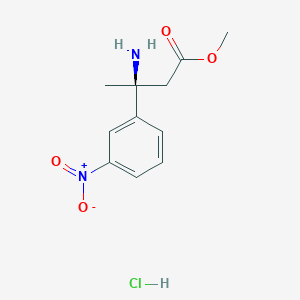
(S)-Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a butanoate ester, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-amino-3-(3-nitrophenyl)propionic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Amination: The nitro group on the aromatic ring is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
(S)-Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Amino-3-(3-nitrophenyl)propionic acid
- (S)-3-Amino-3-(3-nitrophenyl)propanoic acid
- (S)-3-(3-Nitrophenyl)-beta-alanine
Uniqueness
(S)-Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group differentiates it from similar compounds, providing unique properties and applications.
Properties
Molecular Formula |
C11H15ClN2O4 |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-nitrophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-11(12,7-10(14)17-2)8-4-3-5-9(6-8)13(15)16;/h3-6H,7,12H2,1-2H3;1H/t11-;/m0./s1 |
InChI Key |
CPDJZNYSUMDDDJ-MERQFXBCSA-N |
Isomeric SMILES |
C[C@](CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)
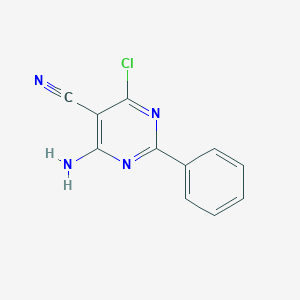

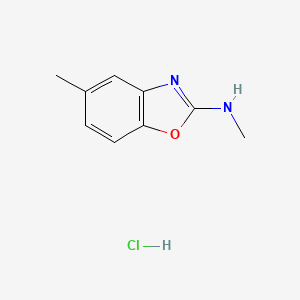
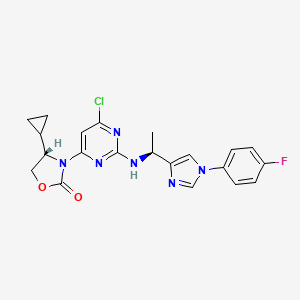
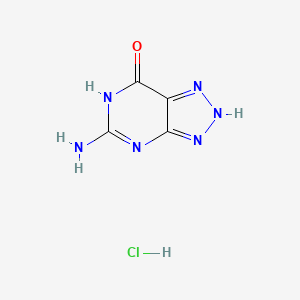

![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)
![(3-Chloro-4-methoxyphenyl)(1-(trifluoromethyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidin]-1'-yl)methanone](/img/structure/B13092205.png)
![4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13092216.png)
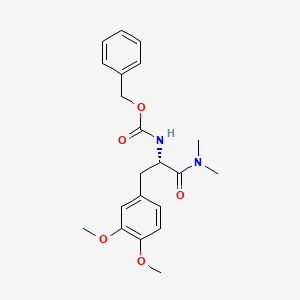
![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)
![2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B13092229.png)
![2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092231.png)
